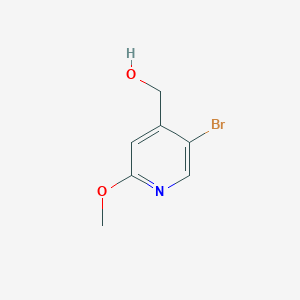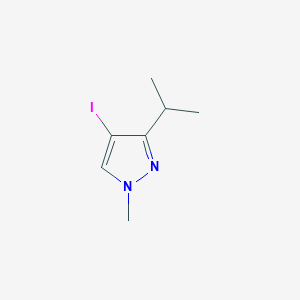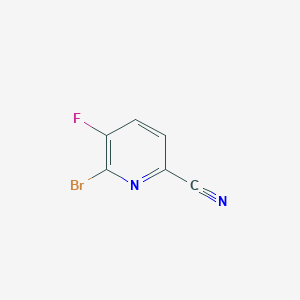
1-(2-Bromo-3-fluorofenil)propan-2-ol
Descripción general
Descripción
1-(2-Bromo-3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination and fluorination of a phenylpropanol precursor. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a fluorinating agent like hydrogen fluoride or a fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 1-(2-Bromo-3-fluorophenyl)propan-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 1-(2-Bromo-3-fluorophenyl)propan-2-one.
Reduction: Formation of 1-(2-Bromo-3-fluorophenyl)propane.
Substitution: Formation of 1-(2-Azido-3-fluorophenyl)propan-2-ol or 1-(2-Cyano-3-fluorophenyl)propan-2-ol.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group plays a crucial role in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
- 1-(2-Bromo-4-fluorophenyl)propan-2-ol
- 1-(2-Bromo-3-chlorophenyl)propan-2-ol
- 1-(2-Bromo-3-methylphenyl)propan-2-ol
Uniqueness: 1-(2-Bromo-3-fluorophenyl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This configuration influences its reactivity and binding interactions, making it a valuable compound for targeted applications in research and industry .
Propiedades
IUPAC Name |
1-(2-bromo-3-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWVEMXECIDNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)






![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1378377.png)


